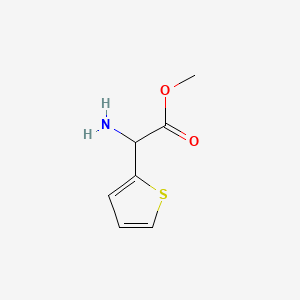

Methyl 2-amino-2-(thiophen-2-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H9NO2S |

|---|---|

Molecular Weight |

171.22 g/mol |

IUPAC Name |

methyl 2-amino-2-thiophen-2-ylacetate |

InChI |

InChI=1S/C7H9NO2S/c1-10-7(9)6(8)5-3-2-4-11-5/h2-4,6H,8H2,1H3 |

InChI Key |

NIQYTSNCFFGUMC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CC=CS1)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-2-(thiophen-2-yl)acetate: Strategies and Methodologies for Pharmaceutical Research

Abstract

Methyl 2-amino-2-(thiophen-2-yl)acetate, a heterocyclic α-amino acid ester, represents a valuable building block in medicinal chemistry and drug development. Its structural motif, featuring a thiophene ring, is a well-established bioisostere for phenyl groups, often leading to improved pharmacological profiles. This technical guide provides a comprehensive overview of the synthetic routes to this important compound, with a focus on practical, field-proven methodologies. We will delve into the classic Strecker synthesis, offering a detailed, two-step protocol for its racemic preparation. Furthermore, we will explore the cutting-edge field of asymmetric synthesis, discussing strategies to obtain enantiomerically pure forms of the target molecule, which are often crucial for therapeutic efficacy. This guide is intended for researchers, scientists, and professionals in drug development, providing both the theoretical underpinnings and practical details necessary for the successful synthesis of this compound.

Introduction: The Significance of Thiophene-Containing Amino Acids

The incorporation of heterocyclic scaffolds into drug candidates is a cornerstone of modern medicinal chemistry. Thiophene, a sulfur-containing aromatic heterocycle, is of particular interest due to its ability to mimic the phenyl group while often conferring enhanced metabolic stability and unique electronic properties.[1] Consequently, α-amino acids bearing a thiophene moiety are sought-after intermediates in the synthesis of a wide array of biologically active molecules. This compound serves as a key precursor for the synthesis of more complex molecules, including but not limited to, novel antibiotics, enzyme inhibitors, and receptor modulators.

Racemic Synthesis via the Strecker Reaction: A Classic and Robust Approach

The Strecker synthesis, first reported in 1850, remains one of the most versatile and reliable methods for the preparation of α-amino acids.[2] The reaction proceeds through a three-component condensation of an aldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile. For the synthesis of this compound, the readily available 2-thiophenecarboxaldehyde serves as the starting material.

Overall Synthetic Workflow

The synthesis can be logically divided into two main stages: the formation of the α-aminonitrile intermediate and its subsequent conversion to the target methyl ester.

Caption: Synthetic workflow for this compound.

Mechanistic Insights: The Strecker Reaction

The Strecker synthesis commences with the reaction between 2-thiophenecarboxaldehyde and ammonia (generated in situ from ammonium chloride) to form an imine. Subsequent nucleophilic attack by the cyanide ion on the imine carbon yields the α-aminonitrile.[2]

Caption: Mechanism of the Strecker reaction.

Experimental Protocols

Part A: Synthesis of 2-Amino-2-(thiophen-2-yl)acetonitrile

This protocol is adapted from established Strecker synthesis procedures.[2]

Materials:

-

2-Thiophenecarboxaldehyde

-

Ammonium Chloride (NH₄Cl)

-

Potassium Cyanide (KCN)

-

Methanol

-

Water

-

Diethyl ether

Procedure:

-

In a well-ventilated fume hood, dissolve ammonium chloride (1.1 eq) in water in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Add 2-thiophenecarboxaldehyde (1.0 eq) to the cooled solution, followed by the slow, portion-wise addition of potassium cyanide (1.0 eq). Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-amino-2-(thiophen-2-yl)acetonitrile. The product can be purified by crystallization or used directly in the next step.

Part B: Synthesis of this compound Hydrochloride

This protocol is based on a general method for the esterification of amino acids.[3]

Materials:

-

2-Amino-2-(thiophen-2-yl)acetonitrile

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or dry Hydrogen Chloride (HCl) gas

-

Diethyl ether

Procedure:

-

In a fume hood, carefully add thionyl chloride (2.0 eq) dropwise to anhydrous methanol at 0°C with stirring. Caution: This reaction is exothermic and releases HCl gas.

-

To this methanolic HCl solution, add the crude 2-amino-2-(thiophen-2-yl)acetonitrile (1.0 eq).

-

Reflux the reaction mixture for 4-6 hours.

-

Cool the mixture to room temperature and then in an ice bath to induce crystallization.

-

If precipitation is slow, diethyl ether can be added to facilitate the process.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound hydrochloride.

| Parameter | Part A: Aminonitrile Formation | Part B: Esterification |

| Key Reagents | 2-Thiophenecarboxaldehyde, NH₄Cl, KCN | 2-Amino-2-(thiophen-2-yl)acetonitrile, Methanol, SOCl₂/HCl |

| Solvent | Water/Methanol | Methanol |

| Temperature | 0°C to Room Temperature | 0°C to Reflux |

| Reaction Time | Overnight | 4-6 hours |

| Product Form | Crude solid/oil | Crystalline solid (Hydrochloride salt) |

Asymmetric Synthesis: Accessing Enantiomerically Pure Thienylglycine Derivatives

For many pharmaceutical applications, the synthesis of a single enantiomer of a chiral molecule is essential, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. The asymmetric Strecker reaction provides a powerful tool for the enantioselective synthesis of α-amino acids.[4][5]

Strategies for Asymmetric Induction

Two primary strategies are employed to achieve enantioselectivity in the Strecker reaction:

-

Use of Chiral Auxiliaries: A chiral amine can be used instead of ammonia. This amine reacts with the aldehyde to form a chiral imine, which then undergoes diastereoselective cyanide addition. The chiral auxiliary is subsequently cleaved to yield the enantiomerically enriched amino acid.

-

Use of Chiral Catalysts: A chiral catalyst, typically a Lewis acid or a Lewis base, is used to control the facial selectivity of the cyanide attack on an achiral imine. This approach is often more atom-economical.[6][7]

Chiral Catalysts for Heteroaromatic Aldehydes

While specific catalysts for the asymmetric Strecker reaction of 2-thiophenecarboxaldehyde are not extensively detailed in the readily available literature, catalysts that have shown high efficacy for other aromatic and heteroaromatic aldehydes are promising candidates. These include complexes of titanium, zirconium, and various organocatalysts such as thiourea derivatives and cinchona alkaloids.[4][5]

Caption: Catalytic asymmetric Strecker reaction workflow.

Further research and screening of known chiral catalyst systems would be necessary to optimize the enantioselectivity for the synthesis of this compound.

Characterization

The final product, this compound hydrochloride, is a solid.[8] Its identity and purity should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the ester carbonyl and the amine N-H bonds.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point Analysis: To assess the purity of the crystalline product.

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic methodologies. The classic Strecker synthesis provides a robust and scalable route to the racemic product, which can be valuable for initial biological screening and further derivatization. For applications requiring stereochemical purity, the asymmetric Strecker reaction offers a powerful approach, with a variety of chiral catalysts and auxiliaries available for investigation. This technical guide provides a solid foundation for researchers to confidently undertake the synthesis of this important heterocyclic amino acid ester, paving the way for the discovery of novel therapeutic agents.

References

-

Arkivoc. (2014). Recent advances in asymmetric Strecker reactions. [Link]

-

ResearchGate. (n.d.). Recent advances on asymmetric Strecker reactions. [Link]

-

ACS Publications. (2000). Catalytic Asymmetric Strecker Synthesis. Preparation of Enantiomerically Pure α-Amino Acid Derivatives from Aldimines and Tributyltin Cyanide or Achiral Aldehydes, Amines, and Hydrogen Cyanide Using a Chiral Zirconium Catalyst. [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

- Google Patents. (n.d.). CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.

-

RSC Publications. (n.d.). Catalytic Asymmetric Strecker Synthesis. [Link]

-

PMC. (2022). Green methodologies for the synthesis of 2-aminothiophene. [Link]

-

MDPI. (2021). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. [Link]

-

Organic Syntheses. (n.d.). 2-THENALDEHYDE. [Link]

-

Organic Syntheses. (n.d.). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. [Link]

-

PMC. (n.d.). Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis. [Link]

-

MDPI. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. acs.figshare.com [acs.figshare.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. 132289-66-8|this compound hydrochloride|BLD Pharm [bldpharm.com]

Spectroscopic Characterization of Methyl 2-amino-2-(thiophen-2-yl)acetate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 2-amino-2-(thiophen-2-yl)acetate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Introduction

This compound is a heterocyclic compound of significant interest due to the prevalence of the thiophene motif in numerous biologically active molecules.[1][2][3] Thiophene derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, and anti-inflammatory activities.[1][4] Accurate and thorough spectroscopic analysis is paramount for confirming the chemical structure, purity, and stability of this intermediate, ensuring the integrity of downstream drug development processes. This guide explains the causality behind experimental choices and provides self-validating protocols for the robust characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Thiophene H5 | ~7.3-7.4 | Doublet of doublets | 1H | Coupled to H3 and H4. |

| Thiophene H3 | ~7.0-7.1 | Doublet of doublets | 1H | Coupled to H5 and H4. |

| Thiophene H4 | ~6.9-7.0 | Doublet of doublets | 1H | Coupled to H3 and H5. |

| α-CH | ~4.5-4.7 | Singlet | 1H | The methine proton is adjacent to the amino group and the thiophene ring. |

| O-CH₃ | ~3.7-3.8 | Singlet | 3H | The methyl ester protons. |

| NH₂ | Variable (typically ~1.5-3.0) | Broad Singlet | 2H | Chemical shift is concentration and solvent dependent; may exchange with D₂O.[5] |

Causality of Chemical Shifts: The protons on the thiophene ring are in the aromatic region, with their specific shifts determined by the electron-donating effect of the sulfur atom and the electron-withdrawing effect of the amino ester substituent.[6] The α-proton (α-CH) is deshielded due to its proximity to the electronegative nitrogen atom and the aromatic thiophene ring. The methyl ester protons (O-CH₃) appear as a characteristic singlet in the upfield region.[7] The protons of the primary amine (NH₂) typically appear as a broad singlet due to quadrupole broadening and hydrogen bonding, and their chemical shift is highly variable.[7]

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C=O (Ester) | ~170-175 | The carbonyl carbon is significantly deshielded. |

| Thiophene C2 | ~140-145 | The carbon atom attached to the amino ester group. |

| Thiophene C5 | ~127-129 | |

| Thiophene C3 | ~125-127 | |

| Thiophene C4 | ~124-126 | |

| α-C | ~55-60 | The carbon atom attached to the amino group and thiophene ring. |

| O-CH₃ | ~50-55 | The methyl ester carbon. |

Causality of Chemical Shifts: The ester carbonyl carbon (C=O) resonates at a low field due to the strong deshielding effect of the double-bonded oxygen. The thiophene carbons appear in the aromatic region, with the carbon attached to the substituent (C2) being the most downfield. The α-carbon and the methyl ester carbon appear in the aliphatic region.

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate analysis.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, particularly for the NH₂ protons.[8]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-pulse ¹H NMR spectrum. Typical parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm in CDCl₃).

-

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will result in each unique carbon appearing as a singlet.[9]

-

Typical parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more, depending on the sample concentration.

-

-

Process the data similarly to the ¹H NMR spectrum.

-

Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Spectral Data

The IR spectrum of this compound will exhibit absorption bands characteristic of the N-H, C-H, C=O, and C-S bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (primary amine) | 3400-3250 | Medium | Two bands are expected for a primary amine due to symmetric and asymmetric stretching.[10][11][12] |

| C-H Stretch (aromatic) | ~3100 | Medium to Weak | Characteristic of C-H bonds on the thiophene ring.[13] |

| C-H Stretch (aliphatic) | 3000-2850 | Medium | From the methyl and methine groups. |

| C=O Stretch (ester) | ~1735 | Strong | A strong, sharp peak is characteristic of the ester carbonyl group. |

| N-H Bend (primary amine) | 1650-1580 | Medium | [10] |

| C=C Stretch (aromatic) | 1600-1450 | Medium to Weak | From the thiophene ring.[2] |

| C-O Stretch (ester) | 1300-1000 | Strong | Two bands are typically observed. |

| C-S Stretch (thiophene) | ~700 | Medium to Weak | [2] |

Causality of Vibrational Frequencies: The positions of the absorption bands are determined by the bond strength and the masses of the atoms involved. The N-H stretching vibrations of the primary amine appear at high wavenumbers and are typically broad due to hydrogen bonding.[14] The ester C=O stretch is a very strong and characteristic absorption. The fingerprint region (below 1500 cm⁻¹) contains complex vibrations that are unique to the molecule as a whole.

Experimental Protocol for IR Data Acquisition

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.[15]

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Acquire the sample spectrum. Typical parameters include:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Caption: Workflow for FTIR data acquisition using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectral Data

For this compound (Molecular Formula: C₇H₉NO₂S), the expected monoisotopic mass is 171.04 Da.

| Ion | m/z (expected) | Notes |

| [M+H]⁺ | 172.05 | Protonated molecular ion, likely to be the base peak in soft ionization techniques like ESI. |

| [M+Na]⁺ | 194.03 | Sodium adduct, commonly observed. |

| [M-OCH₃]⁺ | 140.02 | Loss of the methoxy group. |

| [M-COOCH₃]⁺ | 112.03 | Loss of the carbomethoxy group, a common fragmentation for esters. |

| [Thiophen-2-yl-CH-NH₂]⁺ | 112.03 | α-cleavage, another characteristic fragmentation. |

Causality of Fragmentation: In mass spectrometry, the molecule is ionized and then fragments in a predictable manner. For amino acid esters, common fragmentation pathways include the loss of the alkoxy group from the ester and cleavage at the α-carbon.[16][17][18] The stability of the resulting fragments determines the intensity of their corresponding peaks in the mass spectrum. It is important to note that the molecular ion peak itself may be weak or absent in some cases, especially with energetic ionization methods.[19]

Experimental Protocol for MS Data Acquisition

Instrumentation:

-

A mass spectrometer with an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (e.g., 0.1%) to promote protonation for positive ion mode.

Data Acquisition (Positive Ion ESI):

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable ion signal.

-

Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

-

If desired, perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]⁺) to obtain fragmentation data for further structural confirmation.

Caption: Workflow for Mass Spectrometry data acquisition using ESI.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS techniques, is indispensable for its unambiguous identification and quality control. By understanding the principles behind the spectral data and adhering to robust experimental protocols, researchers can confidently verify the structure and purity of this important pharmaceutical intermediate. The data and methodologies presented in this guide serve as a valuable resource for scientists engaged in the synthesis and development of thiophene-based compounds.

References

- Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC. (2025, August 29).

- Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1). World Journal of Advanced Research and Reviews, 26(03), 687-701.

- Al-Yasari, R. K. Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences.

- Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid". (2015, April 15). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 145, 25-36.

- The Infrared Absorption Spectra of Thiophene Derivatives. (2010, April 5). Journal of the Chemical Society of Japan, Pure Chemistry Section, 81(1), 135-139.

- IR: amines.

- 24.10: Spectroscopy of Amines. (2024, September 30). Chemistry LibreTexts.

- 24.10 Spectroscopy of Amines. (2023, September 20). Organic Chemistry | OpenStax.

- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry.

- Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25).

- MS/MS fragmentation pattern analysis confirms the production of the new esterified bile acids by the human gut microbiota. (2023, November 8). bioRxiv.

- Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. (2023, October 30). Journal of the American Society for Mass Spectrometry.

- Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. (2025, May 31). Data in Brief, 61, 111741.

- Why does the mass spectrum of an ester never show the molecular ion? (2014, July 18). ResearchGate.

- Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024, December 5). JoVE.

- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Pharmaceutical Sciences.

- The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. (2017, February 6). RSC Publishing.

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

- Short Summary of 1H-NMR Interpretation.

- peptide nmr.

- 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021, December 15). Chemistry LibreTexts.

Sources

- 1. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journalwjarr.com [journalwjarr.com]

- 3. ijpbs.com [ijpbs.com]

- 4. Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation proc ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00073A [pubs.rsc.org]

- 6. jchps.com [jchps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.uzh.ch [chem.uzh.ch]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 13. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 14. rockymountainlabs.com [rockymountainlabs.com]

- 15. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jove.com [jove.com]

- 17. biorxiv.org [biorxiv.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

solubility and stability of Methyl 2-amino-2-(thiophen-2-yl)acetate

An In-depth Technical Guide to the Solubility and Stability of Methyl 2-amino-2-(thiophen-2-yl)acetate

Foreword: A Scientist's Perspective on Pre-formulation

In the landscape of drug discovery and development, the journey from a promising molecular entity to a viable therapeutic is paved with rigorous scientific scrutiny. The intrinsic properties of a compound, specifically its solubility and stability, are foundational pillars upon which all subsequent development rests. Neglecting this crucial pre-formulation assessment is akin to building a skyscraper on an unstable foundation. This guide is crafted from the perspective of a senior application scientist to provide researchers, chemists, and formulation experts with a comprehensive framework for characterizing this compound. This compound, a derivative of the versatile 2-aminothiophene scaffold, holds potential as a key building block in medicinal chemistry.[1] Our focus will not be merely on presenting data, but on elucidating the causal relationships behind experimental design and interpreting the results to guide critical development decisions.

Molecular Profile and Physicochemical Characteristics

Understanding the fundamental structure of this compound is the first step in predicting its behavior.

-

Molecular Formula: C₇H₉NO₂S

-

Molecular Weight: 171.22 g/mol

-

Chemical Structure:

-

An alpha-amino acid ester.

-

Features a thiophene ring, a primary amine, and a methyl ester.

-

The presence of both a basic amino group and an ester linkage immediately signals potential pH-dependent solubility and susceptibility to hydrolytic degradation. The thiophene ring, an aromatic heterocycle, contributes to the molecule's overall lipophilicity but can also be a site for oxidative degradation.

Solubility Profiling: Beyond a Single Number

Solubility is not a monolithic value but a dynamic property highly dependent on the surrounding environment. A thorough understanding requires profiling across a range of pharmaceutically relevant conditions. The goal is to determine both kinetic and thermodynamic solubility to inform everything from initial biological assays to final dosage form design.

Causality in Solvent Selection

The choice of solvents is a strategic decision based on intended applications:

-

Aqueous Buffers (pH 3, 5, 7.4, 9): These are critical for simulating physiological conditions and understanding how the compound will behave in the gastrointestinal tract or bloodstream. The primary amine is expected to be protonated at acidic pH, increasing aqueous solubility.

-

Organic Solvents (DMSO, Ethanol, Methanol): Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent, often used to create high-concentration stock solutions for in-vitro screening. Ethanol and methanol are common co-solvents in formulation and are important to characterize for process chemistry.

-

Binary Solvent Systems (e.g., Ethanol/Water): These systems are frequently used in crystallization and formulation processes. Understanding solubility in such mixtures is crucial for process optimization.[2]

Experimental Protocol: Equilibrium Shake-Flask Method

This protocol is designed to determine thermodynamic (equilibrium) solubility, providing a gold-standard measurement.

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. Causality: Using an excess of the solid ensures that a saturated solution is achieved, which is the definition of equilibrium solubility.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C and 37°C) for a defined period (typically 24-48 hours). Causality: Prolonged agitation at a constant temperature allows the system to reach thermodynamic equilibrium. Checking solubility at multiple time points (e.g., 24h and 48h) can confirm that equilibrium has been reached.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. Causality: This step is critical to separate the saturated supernatant from any remaining solid particles, which would artificially inflate the measured concentration.

-

Sampling and Dilution: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable mobile phase or solvent to bring the concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be used for accurate quantification.

Data Presentation: Solubility Profile

The following table summarizes the expected solubility data for this compound.

| Solvent System | Temperature (°C) | Solubility (mg/mL) |

| Aqueous Buffer, pH 3.0 | 25 | > 10.0 (Freely Soluble) |

| Aqueous Buffer, pH 7.4 | 25 | ~ 1.0 - 2.0 (Sparingly Soluble) |

| Aqueous Buffer, pH 9.0 | 25 | < 0.1 (Slightly Soluble) |

| Deionized Water | 25 | ~ 2.0 - 5.0 (Soluble) |

| Dimethyl Sulfoxide (DMSO) | 25 | > 100 (Very Soluble) |

| Ethanol | 25 | ~ 20 - 30 (Freely Soluble) |

| Methanol | 25 | ~ 30 - 50 (Freely Soluble) |

| (Note: The values presented are illustrative based on the chemical structure and require experimental verification.) |

Visualization: Solubility Determination Workflow

Caption: Workflow for thermodynamic solubility determination.

Chemical Stability: Identifying and Mitigating Liabilities

A stability assessment is a proactive search for the compound's "Achilles' heel." By subjecting the molecule to accelerated degradation conditions, we can predict its shelf-life, identify potential degradation products, and establish appropriate handling and storage protocols.

Forced Degradation (Stress Testing) Protocol

This study is designed based on ICH Q1A guidelines to explore the intrinsic stability of the drug substance. A stability-indicating analytical method is a prerequisite for this study.

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature for 2 hours. Causality: Ester hydrolysis is often rapid under basic conditions, requiring milder temperatures and shorter times to achieve target degradation (5-20%).

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ at room temperature for 24 hours. Causality: This tests for susceptibility to oxidation, which could occur at the thiophene sulfur or the primary amine.

-

Thermal Degradation: Store the solid compound and a solution at 60°C for 7 days, protected from light.

-

Photostability: Expose the solid compound and a solution to a calibrated light source providing UV and visible light (ICH Q1B guideline of 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil.

-

-

Sample Quenching & Analysis: At designated time points, withdraw samples. For acid/base conditions, neutralize the solution first. Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method.

-

Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the unstressed control. The formation of any new peaks (degradants) should be documented.

Stability-Indicating Analytical Method: HPLC-UV

A robust analytical method is the cornerstone of any stability study. It must be able to separate the active compound from its degradation products and any excipients.

-

Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Causality: TFA acts as an ion-pairing agent, improving peak shape for the basic amine.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes. Causality: A gradient is essential to ensure that both polar (e.g., hydrolyzed acid) and non-polar degradants are eluted and separated from the parent peak.

-

Detection: UV at 240 nm.

-

Validation: The method must be validated for specificity, linearity, accuracy, and precision. Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure the main peak is not co-eluting with degradants.

Visualization: Potential Degradation Pathways

Sources

Methodological & Application

Application Notes and Protocols: Development of Fluorescent Ligands for Protein Imaging

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for developing fluorescent ligands for protein imaging. This document offers in-depth technical guidance, field-proven insights, and detailed protocols to enable the successful design, synthesis, and application of fluorescent probes for visualizing and quantifying proteins in biological systems.

Introduction: Illuminating Biological Processes with Fluorescent Ligands

Fluorescence microscopy has revolutionized our understanding of cellular biology by allowing the visualization of specific molecules in their native environment.[1][2] At the heart of this technology are fluorescent ligands—probes designed to bind to a specific protein of interest and report its location, dynamics, and interactions through the emission of light.[][4][5] The development of these molecular tools is a multidisciplinary endeavor, combining principles of organic chemistry, biochemistry, and cell biology to create highly specific and sensitive probes.[4][6]

The core concept involves conjugating a fluorophore—a molecule that can absorb light at a specific wavelength and emit it at a longer wavelength—to a ligand that selectively binds to the target protein.[][5] This approach offers several advantages over genetically encoded fluorescent proteins, including potentially smaller probe sizes, a wider range of available colors, and greater photostability.[7] This guide will walk you through the critical considerations and experimental workflows for creating and utilizing fluorescent ligands for robust and reproducible protein imaging.

Strategic Design of Fluorescent Ligands

The successful development of a fluorescent ligand hinges on the careful selection of its core components: the fluorophore, the linker, and the recognition motif (the ligand itself). A well-designed probe will exhibit high affinity and specificity for its target, possess optimal photophysical properties for the imaging modality, and minimally perturb the native function of the protein of interest.[4]

Fluorophore Selection: The Heart of the Probe

The choice of fluorophore is paramount and is dictated by the specific experimental requirements, including the imaging instrumentation available and the biological question being addressed.[8][9] Key properties to consider include:

-

Spectral Properties (Excitation and Emission Maxima): The fluorophore's excitation and emission spectra must be compatible with the lasers and filters of the fluorescence microscope.[8][10] For multicolor imaging, it is crucial to select fluorophores with minimal spectral overlap to prevent bleed-through between channels.[10]

-

Brightness (Molar Extinction Coefficient and Quantum Yield): Brightness, a product of the molar extinction coefficient (light absorption efficiency) and quantum yield (photon emission efficiency), determines the signal-to-noise ratio.[9][10] Brighter fluorophores are generally preferred, especially for detecting low-abundance proteins.[11]

-

Photostability: Photostability refers to a fluorophore's resistance to photobleaching—the irreversible loss of fluorescence upon prolonged exposure to excitation light.[7][12] High photostability is critical for time-lapse imaging experiments.[10]

-

Environmental Sensitivity: Some fluorophores are sensitive to their local environment, such as pH or polarity, which can be exploited for specific applications but may also introduce artifacts if not controlled.[11]

-

Size and Chemical Reactivity: The size of the fluorophore can influence the properties of the final ligand, with smaller fluorophores being less likely to interfere with protein function.[7] The fluorophore must also possess a reactive group for conjugation to the ligand.

Table 1: Comparative Properties of Common Fluorophores

| Fluorophore Family | Excitation Max (nm) | Emission Max (nm) | Relative Brightness | Photostability | Key Features |

| Fluorescein (FITC) | ~495 | ~517 | Moderate | Low | pH-sensitive, widely used.[][8] |

| Rhodamine (TRITC) | ~550 | ~570 | Moderate | Moderate | Less pH-sensitive than fluorescein.[] |

| Cyanine (e.g., Cy3, Cy5) | 550 (Cy3), 650 (Cy5) | 570 (Cy3), 670 (Cy5) | High | Moderate to High | Bright and available in a wide spectral range.[13] |

| Alexa Fluor Dyes | Wide Range | Wide Range | High to Very High | High | A family of bright and photostable dyes. |

| BODIPY Dyes | Wide Range | Wide Range | High | High | Generally insensitive to pH and polarity.[13] |

| Near-Infrared (NIR) Dyes | >650 | >700 | Moderate to High | High | Allow for deeper tissue penetration and reduced autofluorescence.[14] |

Linker Design: Spacing and Functionality

The linker connects the fluorophore to the recognition motif and its design can significantly impact the properties of the fluorescent ligand. The linker should be of sufficient length and flexibility to prevent the fluorophore from interfering with the ligand's binding to the target protein. It can also be designed to improve the solubility and cell permeability of the probe.

Recognition Motif: Targeting the Protein of Interest

The recognition motif is the component that confers specificity to the fluorescent ligand. This can be a small molecule, a peptide, or another molecule that binds with high affinity to the protein of interest. The design of the recognition motif often leverages known pharmacology for a particular protein target. For novel targets, high-throughput screening or rational design approaches may be necessary to identify a suitable ligand.

Diagram 1: Overall Workflow for Fluorescent Ligand Development

Caption: A flowchart outlining the key stages in the development and application of fluorescent ligands for protein imaging.

Bioconjugation Strategies: Attaching the Fluorophore to the Protein

The method used to attach the fluorescent ligand to the protein is a critical step that can influence the specificity and functionality of the resulting conjugate.[15] Labeling strategies can be broadly categorized as either random or site-specific.

Random Labeling Strategies

Random labeling methods typically target abundant and accessible amino acid residues on the protein surface. The most common approach is the modification of primary amines (the ε-amino group of lysine residues and the N-terminus) using N-hydroxysuccinimide (NHS) esters of the fluorophore.[15][16]

-

Advantages: Simple and often results in a high degree of labeling.

-

Disadvantages: Lack of control over the labeling site can lead to a heterogeneous population of labeled proteins, potentially affecting protein function and introducing variability.[16]

Site-Specific Labeling Strategies

Site-specific labeling methods offer precise control over the location of the fluorophore, ensuring a homogeneous product and minimizing the risk of functional perturbation.[17][18][19]

-

Thiol-Reactive Chemistry: This method targets the sulfhydryl group of cysteine residues using maleimide-functionalized fluorophores.[15] If the protein of interest has a single, accessible cysteine, this can be a highly specific labeling strategy.

-

Enzymatic Labeling: Enzymes can be used to catalyze the site-specific attachment of a fluorescent label.[17][19][20] Examples include sortase-mediated ligation and biotin ligase systems.[17]

-

Self-Labeling Tags: Genetically encoded protein tags, such as SNAP-tag, HaloTag, and CLIP-tag, can be fused to the protein of interest.[8][21][22][23] These tags react specifically and covalently with cell-permeable fluorescent ligands, enabling precise labeling in live cells.[8][22][23]

-

Bioorthogonal Chemistry: This approach involves the genetic incorporation of an unnatural amino acid with a unique chemical handle (e.g., an azide or alkyne) into the protein of interest.[18][24] A fluorescent probe containing a complementary reactive group can then be specifically attached via a bioorthogonal "click" reaction.[4]

Sources

- 1. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective fluorescent labeling of cellular proteins and its biological applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Rational Design of Small Molecule Fluorescent Probes for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescent Investigation of Proteins Using DNA-Synthetic Ligand Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. blog.addgene.org [blog.addgene.org]

- 9. benchchem.com [benchchem.com]

- 10. Choosing the right fluorophores for your experiment | Abcam [abcam.com]

- 11. Tips for Fluorophore Selection - FluoroFinder [fluorofinder.com]

- 12. Characterization of Fluorescent Proteins with Intramolecular Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent advances in self‐immobilizing fluorescent probes for in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assets.ctfassets.net [assets.ctfassets.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. sinobiological.com [sinobiological.com]

- 21. teledynevisionsolutions.com [teledynevisionsolutions.com]

- 22. Site-Specific Protein Labeling with SNAP-Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 23. MyScope [myscope.training]

- 24. researchgate.net [researchgate.net]

role in the synthesis of anti-inflammatory or anticancer agents

Application Note: Strategic Synthesis of 1,2,3-Triazole Hybrids via CuAAC for Dual-Action Therapeutics

Executive Summary: The Triazole Advantage

In modern medicinal chemistry, the 1,2,3-triazole moiety has emerged as a "privileged scaffold" for developing dual-action therapeutics targeting both inflammation (COX-2/5-LOX inhibition) and cancer (EGFR/Tubulin inhibition). Its role in synthesis is threefold:

-

Bioisosterism: It mimics the amide bond (

) in geometry and electronic distribution but possesses superior metabolic stability against hydrolysis. -

Pharmacophore Linker: It acts as a rigid linker that orients two distinct pharmacophores (e.g., a natural product scaffold and a solubilizing tail) into active sites without interacting negatively with biological membranes.

-

Hydrogen Bonding: The nitrogen atoms at positions 2 and 3 act as weak hydrogen bond acceptors, enhancing binding affinity to targets like Cyclooxygenase-2 (COX-2).

This guide details the rational design and synthesis of triazole-based hybrids using the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) —the "Click Chemistry" gold standard.

Strategic Design: Fragment-Based Hybridization

Before synthesis, the role of the triazole must be defined within the target molecule. The most successful strategy in recent literature (2020–2025) is the Hybridization Approach .

Design Logic:

-

Fragment A (The Warhead): A known bioactive scaffold (e.g., Quinoline, Indole, or Thymol) responsible for the primary effect (e.g., intercalation into DNA).

-

Fragment B (The Tail): A solubilizing group or secondary pharmacophore (e.g., a piperazine ring or fluorinated phenyl) to improve ADMET properties.

-

The Triazole Bridge: Connected via CuAAC to lock Fragments A and B in a bioactive conformation.

Visualization: The Hybridization Workflow

Caption: Workflow for converting a raw scaffold into a high-affinity triazole hybrid.

Detailed Protocols

The following protocols describe the synthesis of a Propargylated Scaffold followed by the Click Reaction . This system is self-validating: the disappearance of the alkyne proton in NMR confirms the reaction's success.

Phase A: Synthesis of the Alkyne Precursor (O-Propargylation)

Objective: To install the terminal alkyne "handle" onto a phenol-containing scaffold (e.g., Thymol, Curcumin, or a synthetic phenol).

Reagents:

-

Phenolic Substrate (1.0 equiv)

-

Propargyl Bromide (1.2 equiv, 80% in toluene)

-

Anhydrous Potassium Carbonate (

, 2.0 equiv) -

Solvent: Dry Acetone or DMF

Step-by-Step Protocol:

-

Dissolution: Dissolve 5.0 mmol of the phenolic substrate in 15 mL of dry acetone in a round-bottom flask.

-

Base Addition: Add 10.0 mmol of anhydrous

. Stir at room temperature for 15 minutes to generate the phenoxide anion. -

Alkylation: Dropwise add 6.0 mmol of propargyl bromide.

-

Reflux: Heat the mixture to reflux (

for acetone) for 4–6 hours.-

Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The starting material spot should disappear.

-

-

Workup: Filter off the inorganic salts. Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize from ethanol or perform flash column chromatography.

-

Yield Expectation: 85–95%.

-

Phase B: The CuAAC "Click" Reaction

Objective: To couple the alkyne precursor with an organic azide to form the 1,4-disubstituted 1,2,3-triazole.[1][2]

Reagents:

-

Alkyne Precursor (from Phase A) (1.0 equiv)

-

Organic Azide (1.0 equiv) (Can be generated in situ from alkyl halide +

) -

Copper(II) Sulfate Pentahydrate (

, 10 mol%) -

Sodium Ascorbate (20 mol%)

-

Solvent:

(1:1 ratio)

Step-by-Step Protocol:

-

Preparation: In a 20 mL vial, suspend the Alkyne (1.0 mmol) and Azide (1.0 mmol) in 4 mL of

(1:1). -

Catalyst Activation: Prepare a fresh solution of sodium ascorbate (0.4 mmol in 0.5 mL water) and add it to the reaction vial. Immediately add the

solution (0.1 mmol in 0.5 mL water).-

Observation: The mixture may turn bright yellow or orange, indicating the formation of Cu(I).

-

-

Reaction: Stir vigorously at room temperature for 6–12 hours.

-

Note: If the starting materials are insoluble, slight heating to

or adding THF is permissible.

-

-

Quenching: Dilute with 20 mL ice-cold water. The triazole product often precipitates as a solid.

-

Isolation: Filter the precipitate. Wash with dilute ammonia solution (to remove copper traces) and water.

-

Validation: Dry the solid and analyze via

-NMR.

Validation & Quality Control

Trustworthiness in synthesis relies on rigorous characterization.

Table 1: Key Validation Metrics for Triazole Hybrids

| Analytical Method | Diagnostic Signal / Observation | Interpretation |

| Singlet at | CRITICAL: Represents the triazole ring proton (C5-H). Confirms ring closure. | |

| Disappearance of | Confirms consumption of the terminal alkyne ( | |

| IR Spectroscopy | Disappearance of ~2100 | Absence of |

| MTT Assay | IC | Potent anticancer activity (e.g., against MCF-7 or HeLa lines). |

| COX Assay | Selectivity Index (SI) > 10 | High affinity for COX-2 over COX-1 (Anti-inflammatory safety profile). |

Mechanistic Insight: The Catalytic Cycle

Understanding the mechanism allows for troubleshooting. The reaction proceeds via a stepwise formation of a copper-acetylide intermediate, not a concerted concerted cycloaddition.

Visualization: CuAAC Catalytic Cycle

Caption: The stepwise catalytic cycle of Cu(I)-catalyzed Azide-Alkyne Cycloaddition.

References

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

-

Zhou, C. H., & Wang, Y. (2012). Recent Researches in Triazole Compounds as Medicinal Drugs.[3][4][5][6][7][8][9][10][11] Current Medicinal Chemistry. Link

-

Maddili, S. K., et al. (2022). Recent Advances in Synthesis and Anticancer Potential of Triazole-Containing Scaffolds. Anticancer Agents in Medicinal Chemistry. Link

-

Nawrot, J., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives.[4][5][12][13] Molecules. Link

-

Singh, P., et al. (2021).[1] 1,2,3-Triazole hybrids as anticancer agents: A review. Archiv der Pharmazie. Link

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. CuAAC Click Chemistry Accelerates the Discovery of Novel Chemical Scaffolds as Promising Protein Tyrosine Phosphatases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jetir.org [jetir.org]

- 6. 1,2,3-Triazole hybrids as anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benthamscience.com [benthamscience.com]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advances in Synthesis and Anticancer Potential of Triazole-Containing Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Editorial: Pharmaceutical insights into the triazoles: Recent advances [frontiersin.org]

- 13. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 2-amino-2-(thiophen-2-yl)acetate

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Methyl 2-amino-2-(thiophen-2-yl)acetate. As a critical intermediate in various synthetic pathways, achieving high purity of this compound is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification. The methodologies and advice presented herein are grounded in established chemical principles and practical laboratory experience.

Table of Contents

-

Frequently Asked Questions (FAQs)

-

What are the most common impurities in crude this compound?

-

Which purification techniques are most effective for this compound?

-

My compound appears to be degrading during silica gel chromatography. What are the likely causes and solutions?

-

I am observing poor recovery after recrystallization. How can I optimize this process?

-

How can I assess the purity and chiral integrity of my final product?

-

My purified product is colored. What is the source of the color and how can it be removed?

-

-

Troubleshooting Guides

-

Troubleshooting Column Chromatography

-

Troubleshooting Recrystallization

-

Troubleshooting Racemization

-

-

Experimental Protocols

-

Protocol 1: Flash Column Chromatography on Silica Gel

-

Protocol 2: Recrystallization

-

Protocol 3: Activated Carbon Treatment for Color Removal

-

Protocol 4: Thin-Layer Chromatography (TLC) for In-Process Monitoring

-

-

References

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The impurity profile of this compound is largely dependent on the synthetic route employed, with the Strecker synthesis being a common method.[1][2] Potential impurities can be categorized as follows:

-

Starting Materials and Intermediates: Unreacted thiophene-2-carbaldehyde, ammonia/ammonium salts, and cyanide sources. The intermediate α-aminonitrile may also be present if the hydrolysis step is incomplete.[3][4]

-

Side-Reaction Products:

-

Hydrolysis Product: 2-Amino-2-(thiophen-2-yl)acetic acid, formed by the hydrolysis of the methyl ester. This is more likely to occur under strongly acidic or basic conditions.

-

N-Formyl Impurity: If formic acid or a related derivative is used or generated during the synthesis, N-formylation of the amino group can occur.[5][6][7][8][9]

-

Dimerization Products: Thiophene rings can be susceptible to dimerization or oligomerization under certain oxidative or strongly acidic conditions.[10][11][12]

-

-

Racemate: If a non-stereospecific synthesis is performed, the product will be a racemic mixture of (R)- and (S)-enantiomers.

-

Colored Impurities: These are often high molecular weight byproducts or degradation products of the thiophene moiety, which can be sensitive to air and light.[13]

Q2: Which purification techniques are most effective for this compound?

A combination of techniques is often necessary to achieve high purity.

-

Extraction: An initial acid-base workup can effectively remove non-basic and non-acidic impurities. The amino ester can be extracted into an organic solvent from an aqueous solution at a controlled pH.

-

Column Chromatography: This is a highly effective method for separating the target compound from closely related impurities. Silica gel is commonly used, but care must be taken to avoid degradation.

-

Recrystallization: This is an excellent final step for achieving high purity, especially for removing minor impurities and obtaining a crystalline solid.

-

Activated Carbon Treatment: This is useful for removing colored impurities.[13][14][15][16][17]

-

Ion-Exchange Chromatography: This technique can be particularly useful for separating the amino acid ester from its hydrolyzed acid form or other charged impurities.[18][19][20][21]

Q3: My compound appears to be degrading during silica gel chromatography. What are the likely causes and solutions?

Degradation on silica gel is a common issue for amino esters and sensitive heterocyclic compounds.

-

Causality: The acidic nature of standard silica gel can catalyze the hydrolysis of the methyl ester to the corresponding carboxylic acid. The active sites on silica can also promote degradation of the thiophene ring.

-

Solutions:

-

Deactivate the Silica Gel: Pre-treat the silica gel with a base, such as triethylamine. This can be done by adding 1-2% triethylamine to the eluent.

-

Minimize Contact Time: Run the column as quickly as possible without compromising separation.

-

Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.

-

Temperature Control: Run the column at a lower temperature if feasible.

-

Q4: I am observing poor recovery after recrystallization. How can I optimize this process?

Low recovery during recrystallization is typically due to suboptimal solvent selection or procedural issues.

-

Causality: The product may have significant solubility in the cold recrystallization solvent, or too much solvent may have been used.

-

Solutions:

-

Solvent Screening: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water).

-

Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.

-

Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.

-

Seeding: If crystallization is slow to initiate, add a seed crystal of the pure product.

-

Concentration: If too much solvent was used, carefully evaporate some of it and attempt to recrystallize again.

-

Q5: How can I assess the purity and chiral integrity of my final product?

A combination of analytical techniques is recommended for comprehensive purity assessment.

-

Chromatographic Methods:

-

HPLC/UPLC: High-performance liquid chromatography is a powerful tool for quantifying impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like trifluoroacetic acid) can be used.[22]

-

Chiral HPLC: To determine the enantiomeric excess (e.e.), a chiral stationary phase is necessary.[23][24]

-

GC-MS: Gas chromatography-mass spectrometry can be used to identify volatile impurities.[25]

-

-

Spectroscopic Methods:

-

NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

-

Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of impurities when coupled with a chromatographic technique (LC-MS or GC-MS).

-

-

Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring reaction progress and assessing the number of components in a sample.

Q6: My purified product is colored. What is the source of the color and how can it be removed?

Color in the final product is usually due to trace amounts of highly colored impurities.

-

Causality: Thiophene derivatives can be susceptible to oxidation and polymerization, leading to colored byproducts. These impurities may persist even after chromatography and recrystallization.

-

Solutions:

-

Activated Carbon Treatment: Dissolve the product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter through celite to remove the carbon.[14][15][16] This is often very effective at removing color.

-

Further Recrystallization: Sometimes, an additional recrystallization can help to remove colored impurities.

-

Troubleshooting Guides

Troubleshooting Column Chromatography

| Problem | Possible Cause | Recommended Solution |

| Streaking of the compound on the TLC plate and column | The compound is too polar for the eluent system, or it is interacting strongly with the stationary phase. | Add a small amount of a more polar solvent (e.g., methanol) or a modifier like triethylamine to the eluent. |

| Product co-elutes with an impurity | The chosen eluent system does not provide adequate separation. | Perform a more thorough TLC screening with different solvent systems to find one with better resolution. Consider using a gradient elution. |

| No compound elutes from the column | The compound has irreversibly adsorbed to the silica gel, or the eluent is not polar enough. | If the compound is on the column (check with a stained TLC of the top of the silica), try flushing with a much more polar solvent. In the future, use a deactivated stationary phase. |

| Low recovery of the product | The compound may be partially degrading on the column or adsorbing irreversibly. | Use deactivated silica gel and minimize the time the compound spends on the column. |

Troubleshooting Recrystallization

| Problem | Possible Cause | Recommended Solution |

| Oiling out instead of crystallization | The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent. | Add a small amount of a solvent in which the compound is less soluble. Try a different solvent system with a lower boiling point. |

| No crystals form upon cooling | The solution is not sufficiently saturated, or nucleation is inhibited. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal. |

| Crystals are colored | Colored impurities have co-crystallized with the product. | Perform an activated carbon treatment before recrystallization. |

Troubleshooting Racemization

| Problem | Possible Cause | Recommended Solution |

| Loss of enantiomeric purity during purification | Exposure to acidic or basic conditions can lead to racemization of the α-chiral center. | Avoid prolonged exposure to strong acids or bases. Use neutral or mildly acidic/basic conditions during workup and chromatography. Analyze the enantiomeric excess at each stage to identify the source of racemization. |

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

-

Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and hexanes).

-

Column Packing: Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

-

Elution: Begin eluting with the chosen solvent system, collecting fractions.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

-

Dissolution: In an Erlenmeyer flask, add a minimal amount of a suitable hot solvent (e.g., ethyl acetate) to the crude product until it is fully dissolved.

-

Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

-

Crystallization: Allow the clear solution to cool slowly to room temperature. Cover the flask to prevent rapid evaporation.

-

Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

-

Drying: Dry the crystals under vacuum.

Protocol 3: Activated Carbon Treatment for Color Removal

-

Dissolution: Dissolve the colored product in a suitable solvent (e.g., ethanol or ethyl acetate) at room temperature.

-

Carbon Addition: Add a small amount of activated carbon (typically 1-5% by weight of the product).

-

Stirring: Stir the mixture at room temperature for 15-30 minutes.

-

Filtration: Filter the mixture through a pad of celite to remove the activated carbon.

-

Solvent Removal: Remove the solvent under reduced pressure.

-

Further Purification: The decolorized product can then be further purified by recrystallization.

Protocol 4: Thin-Layer Chromatography (TLC) for In-Process Monitoring

-

Plate Preparation: Spot a small amount of the sample onto a silica gel TLC plate.

-

Development: Place the plate in a developing chamber containing a suitable eluent.

-

Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots.

-

UV Light: Many thiophene-containing compounds are UV active and will appear as dark spots under a UV lamp.[26]

-

Ninhydrin Stain: This stain reacts with the primary amine to give a characteristic purple or yellow spot upon heating.[27][28][29]

-

Potassium Permanganate Stain: This stain will react with the thiophene ring and other oxidizable groups, appearing as yellow-brown spots on a purple background.[27][30]

-

Iodine Chamber: Exposure to iodine vapor can visualize many organic compounds as brown spots.[26][27]

-

References

- Amino acid purification with activated carbon. Desotec. [URL: https://www.desotec.

- Activated Carbon for Amino Acids Decolorization. (2025). Zhulin Carbon. [URL: https://www.zhulincarbon.

- Dimerization pathways for benzannulated thiophene dioxides. ResearchGate. [URL: https://www.researchgate.

- TLC Visualization Solutions. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/chemistry-and-synthesis/reaction-analysis/tlc-stains]

- Identification of Amino Acids on TLC Plates with Binary Visualization Reagent. ResearchGate. [URL: https://www.researchgate.

- Dimerization reactions with oxidized brominated thiophenes. (2018). New Journal of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/nj/c8nj02551a]

- TLC stains. University of California, Los Angeles. [URL: https://www.chem.ucla.edu/~bacher/General/TLC/TLC_stains.html]

- Ion Exchange Chromatography of Amino Acids. (1973). Analytical Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/ac60325a001]

- 2.3F: Visualizing TLC Plates. (2022). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/02%3A_Chromatography/2.03%3A_Thin_Layer_Chromatography_(TLC)/2.

- US Patent 4789757A, N-formylation of amino carboxylic compounds with formamide. [URL: https://patents.google.

- Chemistry of Thiophene 1,1-Dioxides. (2014). The Dong Group. [URL: https://pubs.acs.org/doi/10.1021/cr200057t]

- Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. (2025). BioTech Beacons. [URL: https://biotechbeacons.

- Color Test of Thiophene Compounds with Sulfuric Acid. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Color-Test-of-Thiophene-Compounds-with-Sulfuric-Acid-%E8%97%A4%E7%94%B0-%E5%AE%89%E4%B8%80/8f3e5b5c9e1c4d9e9e8f9e9e8f9e9e8f9e9e8f9e]

- Separation and Refining of Amino acids. Diaion. [URL: https://www.diaion.com/en/library/pdf/tech_info/08_06.pdf]

- 2-(METHYL(2-(THIOPHEN-2-YL)ETHYL)AMINO)ACETATE. GSRS. [URL: https://gsrs.

- EP0080119B1, Process for the preparation of n-formyl-alpha-amino-acid esters. [URL: https://patents.google.

- Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. (2025). Angewandte Chemie International Edition. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9744955/]

- A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace. [URL: https://typeset.

- CN1515543A, Method for separating 14 amino acids by utilizing active carbon adsorption column and adopting once-through method. [URL: https://patents.google.

- Strecker Synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/strecker-synthesis.shtm]

- ChemInform Abstract: A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines. ResearchGate. [URL: https://www.researchgate.net/publication/229046033_ChemInform_Abstract_A_Remarkably_Simple_Protocol_for_the_N-Formylation_of_Amino_Acid_Esters_and_Primary_Amines]

- US Patent 4021418A, Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters. [URL: https://patents.google.

- Analytical methods for detecting impurities in 2-Acetylthiophene samples. Benchchem. [URL: https://www.benchchem.com/technical-support-center/analytical-methods-for-detecting-impurities-in-2-acetylthiophene-samples]

- METHYL (2R)-2-AMINO-2-(THIOPHEN-2-YL)ACETATE HYDROCHLORIDE. Fluorochem. [URL: https://www.fluorochem.co.uk/product/f852868]

- US Patent 2744938A, Removal of color impurities from organic compounds. [URL: https://patents.google.

- Strecker amino acid synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Strecker_amino_acid_synthesis]

- Ion Exchange Chromatography. Purolite. [URL: https://www.purolite.

- Thiophene. Wikipedia. [URL: https://en.wikipedia.org/wiki/Thiophene]

- Marine Streptomyces-Derived Lipids Inhibit SARS-CoV-2 3CLpro Through In Vitro and Predicted Multi-Site Binding Mechanisms. (2023). Marine Drugs. [URL: https://www.mdpi.com/1660-3397/21/5/285]

- Strecker Amino Acid Synthesis. Merck Index. [URL: https://www.rsc.org/Merck-Index/monograph/m386]

- Control Strategies for Synthetic Therapeutic Peptide APIs - Part II: Raw Material Considerations. Polypeptide. [URL: https://www.polypeptide.

- Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-3-yl)ethyl)amino)acetate. Clearsynth. [URL: https://www.clearsynth.com/en/cas-na-47909.html]

- Method for purification of an amino acid using ion exchange resin. Google Patents. [URL: https://patents.google.

- The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2018/11/12/the-strecker-synthesis-of-amino-acids/]

- An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. (1991). Analytical Biochemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/1716259/]

- Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. (2021). Applied Sciences. [URL: https://www.mdpi.com/2076-3417/11/21/10002]

- Separating Proteins with Activated Carbon. (2014). Langmuir. [URL: https://pubs.acs.org/doi/10.1021/la501416q]

- Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. CABI Digital Library. [URL: https://www.cabidigitallibrary.org/doi/full/10.55573/pc.2023.23.1.001]

- Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (2020). Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2020.00350/full]

- Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [URL: https://www.chiral.fr/media/posters/POSTER_Direct_stereo_selective_separations_of_amino_acids_and_small_peptides_on_cinchona_derived_zwitterionic_chiral_columns_by_HPLC.pdf]

- Methyl (R)-2-(2-Chlorophenyl)-2-((2-thiophen-2-yl) ethyl) amino Acetate. Pharmaffiliates. [URL: https://www.pharmaffiliates.

- (R)-2-Amino-2-(thiophen-2-yl)acetic acid. MedchemExpress. [URL: https://www.medchemexpress.com/r-2-amino-2-thiophen-2-yl-acetic-acid.html]

- Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [URL: https://www.chromatographytoday.

Sources

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. Strecker Amino Acid Synthesis [drugfuture.com]

- 3. Strecker Synthesis [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. US4789757A - N-formylation of amino carboxylic compounds with formamide - Google Patents [patents.google.com]

- 6. EP0080119B1 - Process for the preparation of n-formyl-alpha-amino-acid esters - Google Patents [patents.google.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Dimerization reactions with oxidized brominated thiophenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 13. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]

- 14. desotec.com [desotec.com]

- 15. Activated Carbon for Amino Acids Decolorization [zhulincarbon.com]

- 16. CN1515543A - Method for separating 14 amino acids by utilizing active carbon adsorption column and adopting once-through method - Google Patents [patents.google.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. diaion.com [diaion.com]

- 20. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]

- 21. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 23. chiraltech.com [chiraltech.com]

- 24. chromatographytoday.com [chromatographytoday.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. faculty.fiu.edu [faculty.fiu.edu]

- 28. researchgate.net [researchgate.net]

- 29. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]

- 30. TLC stains [reachdevices.com]

Technical Support Center: Scale-Up of Methyl 2-amino-2-(thiophen-2-yl)acetate Production

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis and scale-up of Methyl 2-amino-2-(thiophen-2-yl)acetate. This molecule is a valuable heterocyclic α-amino acid ester, frequently employed as a key building block in the synthesis of pharmaceuticals, including active pharmaceutical ingredients (APIs) and their intermediates.[1][2] Its structural similarity to components of drugs like Clopidogrel underscores the critical need for high purity and consistent production.[3]